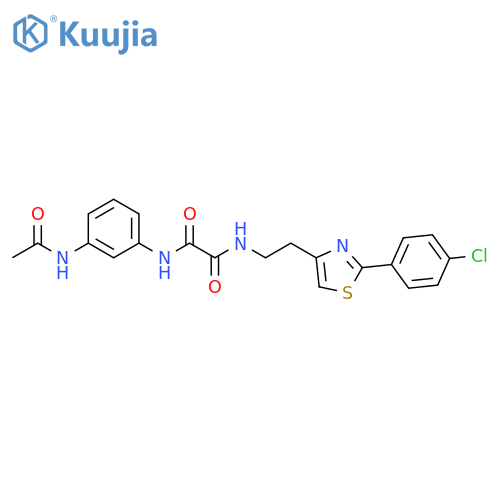Cas no 895783-00-3 (N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}-N'-(3-acetamidophenyl)ethanediamide)

895783-00-3 structure
商品名:N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}-N'-(3-acetamidophenyl)ethanediamide
CAS番号:895783-00-3
MF:C21H19ClN4O3S
メガワット:442.918562173843
CID:5515442
N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}-N'-(3-acetamidophenyl)ethanediamide 化学的及び物理的性質
名前と識別子
-
- Ethanediamide, N1-[3-(acetylamino)phenyl]-N2-[2-[2-(4-chlorophenyl)-4-thiazolyl]ethyl]-
- N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}-N'-(3-acetamidophenyl)ethanediamide
-
- インチ: 1S/C21H19ClN4O3S/c1-13(27)24-16-3-2-4-17(11-16)25-20(29)19(28)23-10-9-18-12-30-21(26-18)14-5-7-15(22)8-6-14/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,27)(H,25,29)
- InChIKey: YZZZABVKKLNWCM-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC(NC(C)=O)=C1)(=O)C(NCCC1=CSC(C2=CC=C(Cl)C=C2)=N1)=O
N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}-N'-(3-acetamidophenyl)ethanediamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2055-0322-1mg |
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(3-acetamidophenyl)ethanediamide |
895783-00-3 | 90%+ | 1mg |
$54.0 | 2023-07-06 |
N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}-N'-(3-acetamidophenyl)ethanediamide 関連文献
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
895783-00-3 (N-{2-2-(4-chlorophenyl)-1,3-thiazol-4-ylethyl}-N'-(3-acetamidophenyl)ethanediamide) 関連製品
- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
